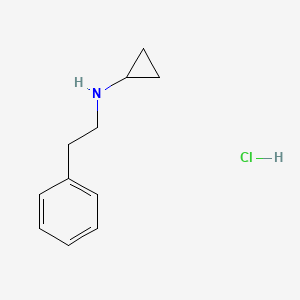
N-(2-Phenylethyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Phenylethyl)cyclopropanamine hydrochloride (NPCP-HCl) is a cyclopropanamine derivative used in scientific research as a ligand for receptor binding studies. It is a colorless, crystalline solid and is soluble in water, ethanol, and methanol. It is a highly potent agonist of the 5-HT2A serotonin receptor and has been used in a variety of studies to explore the effect of serotonin on various physiological processes.
Scientific Research Applications
Cyclopropanation Reactions in Synthesis
Cyclopropanation reactions are pivotal in synthesizing substituted 2-phenylcyclopropylamines, which are constrained analogues of vital neurotransmitters like histamine and tryptamine. These compounds, due to their structural similarity to certain neurotransmitters, have been explored for their potential to inhibit monoamine oxidase, a key enzyme in the metabolism of neurotransmitters. This inhibition can have significant implications in developing treatments for conditions influenced by neurotransmitter levels, such as depression and anxiety. The synthesis of these compounds, as demonstrated by Faler and Joullié (2007), employs a Ti(IV)-mediated cyclopropanation reaction, highlighting a method to create these complex structures from readily available starting materials, potentially offering new avenues for therapeutic agents (Faler & Joullié, 2007).
Monoamine Oxidase Inhibition
The study of N-phenacyl-cyclopropylamine hydrobromide and its analogues has shed light on their function as monoamine oxidase (MAO) inhibitors, with a slight preference for type B MAO inhibition. This property is crucial for understanding the therapeutic potential of these compounds in treating disorders like depression, where MAO inhibitors can help increase the levels of beneficial neurotransmitters in the brain. Fuller, Hemrick, and Mills (1978) detailed this selective inhibition, which could guide the development of more effective and selective MAO inhibitors, minimizing side effects associated with non-selective inhibition (Fuller, Hemrick, & Mills, 1978).
Design Elements in Medicinal Chemistry
Cyclopropanes, including those derived from N-(2-Phenylethyl)cyclopropanamine, are recognized for their unique properties in medicinal chemistry. Their inclusion in drug molecules can address several challenges encountered during drug discovery, such as enhancing potency and reducing off-target effects. Talele (2016) reviewed the cyclopropyl ring's contributions, emphasizing its versatility and utility in developing new therapeutic agents. This review could inspire future research into incorporating cyclopropanes into drug design to improve pharmacological profiles (Talele, 2016).
properties
IUPAC Name |
N-(2-phenylethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-9-12-11-6-7-11;/h1-5,11-12H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAYEJYWPYGCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2856213.png)
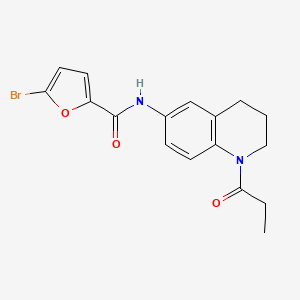
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2856217.png)

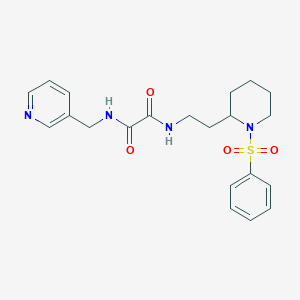
![3-(3,4-dimethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856220.png)
![2-[{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B2856222.png)
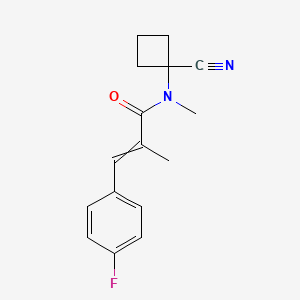
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856228.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856230.png)
![N-(2-methoxy-5-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2856231.png)
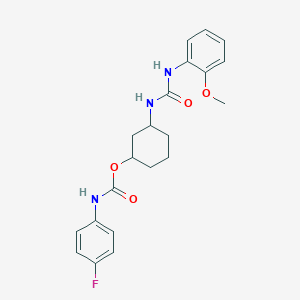
![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/no-structure.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)